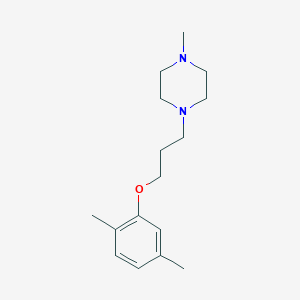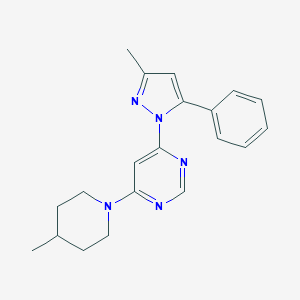![molecular formula C19H15ClN2O2S B258891 N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide](/img/structure/B258891.png)
N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of Janus kinase inhibitors, which are a type of medication that can help to reduce inflammation and improve immune function in a variety of conditions.
Mechanism of Action
N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide works by inhibiting the activity of Janus kinases, which are enzymes that play a key role in the immune response. By blocking the activity of these enzymes, N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide can help to reduce inflammation and improve immune function.
Biochemical and Physiological Effects:
N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects in the body. In addition to its anti-inflammatory properties, this compound can also help to reduce the production of certain cytokines, which are proteins that play a key role in the immune response.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide in lab experiments is its well-established mechanism of action and safety profile. However, one of the limitations of using this compound is its high cost, which can make it difficult to use in large-scale studies.
Future Directions
There are a number of potential future directions for research on N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide. Some of the most promising areas of investigation include the development of new formulations and delivery methods for this compound, as well as the exploration of its potential therapeutic uses in other conditions, such as inflammatory bowel disease and multiple sclerosis. Additionally, future studies may focus on the long-term safety and efficacy of this compound, as well as its potential interactions with other medications.
Synthesis Methods
N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide is synthesized through a multistep process that involves the reaction of several different chemical compounds. The synthesis of this compound is complex and requires a high level of expertise in organic chemistry.
Scientific Research Applications
N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide has been the subject of numerous scientific studies, which have investigated its potential therapeutic uses in a variety of conditions. Some of the most promising applications of this compound include the treatment of autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as the prevention of organ transplant rejection.
properties
Product Name |
N-{3-[(4-chlorophenyl)carbonyl]-4,5-dimethylthien-2-yl}pyridine-3-carboxamide |
|---|---|
Molecular Formula |
C19H15ClN2O2S |
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[3-(4-chlorobenzoyl)-4,5-dimethylthiophen-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2S/c1-11-12(2)25-19(22-18(24)14-4-3-9-21-10-14)16(11)17(23)13-5-7-15(20)8-6-13/h3-10H,1-2H3,(H,22,24) |
InChI Key |
QQMGEKHIEDETDN-UHFFFAOYSA-N |
SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CN=CC=C3)C |
Canonical SMILES |
CC1=C(SC(=C1C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CN=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-phenyloxan-4-yl)methyl]-2-piperidin-1-ylpropanamide](/img/structure/B258818.png)









![7-Benzyl-2-(ethylsulfanyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B258843.png)
![Ethyl 2-methyl-1-[[2-(2-methylbenzimidazol-1-yl)acetyl]amino]-5-phenylpyrrole-3-carboxylate](/img/structure/B258844.png)
![3-{[(4-Chlorophenyl)sulfanyl]methylene}-1-isoindolinone](/img/structure/B258845.png)
![2-methyl-3-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B258847.png)